4-Butoxy-3-methoxybenzonitrile

Übersicht

Beschreibung

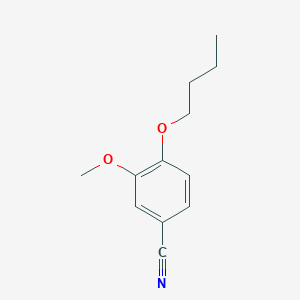

4-Butoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of benzonitrile, featuring butoxy and methoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Butoxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 4-Butoxy-3-methoxybenzoic acid.

Reduction: 4-Butoxy-3-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Butoxy-3-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties.

Agriculture: It may be used in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 4-butoxy-3-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. Its molecular targets and pathways are determined by the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Butoxybenzonitrile: Lacks the methoxy group, leading to different reactivity and applications.

3-Methoxybenzonitrile: Lacks the butoxy group, affecting its solubility and reactivity.

4-Methoxybenzonitrile: Lacks the butoxy group, leading to different physical and chemical properties.

Uniqueness

4-Butoxy-3-methoxybenzonitrile is unique due to the presence of both butoxy and methoxy groups, which influence its solubility, reactivity, and potential applications. The combination of these substituents makes it a versatile compound in various fields of research and industry.

Biologische Aktivität

4-Butoxy-3-methoxybenzonitrile is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

The compound features a benzonitrile core substituted with a butoxy group at the para position and a methoxy group at the meta position, which may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a candidate for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 | Limited activity |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

- Case Study : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50%, indicating a strong anti-inflammatory effect.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary research suggests that it may modulate signaling pathways associated with inflammation and microbial resistance.

- Cytokine Modulation : The compound's ability to downregulate cytokine production suggests it may interfere with NF-kB signaling pathways.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other substituted benzonitriles, this compound shows enhanced biological activity, particularly in terms of antimicrobial effectiveness and anti-inflammatory properties.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Methoxybenzonitrile | Moderate | Low |

| 2-Butylnitrobenzene | Low | Low |

Eigenschaften

IUPAC Name |

4-butoxy-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWJLHIMNZHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.